molecular formula C10H17NO4 B031132 ETHYL 3-BUTANAMIDO-2-OXOBUTANOATE CAS No. 68282-26-8

ETHYL 3-BUTANAMIDO-2-OXOBUTANOATE

Numéro de catalogue: B031132
Numéro CAS: 68282-26-8
Poids moléculaire: 215.25 g/mol
Clé InChI: CEHSJTHDBNDHMT-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-[4-(4-nitrophénylphospho)butanoyl]-D-alanine est un composé organique appartenant à la classe des N-acyl-alpha aminoacides. Ce composé présente un groupe 4-(4-nitrophénylphospho)butanoyle lié à l'azote de la D-alanine. Il s'agit d'une petite molécule avec une formule moléculaire de C13H17N2O8P et un poids moléculaire de 360,2564 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de N-[4-(4-nitrophénylphospho)butanoyl]-D-alanine implique généralement l'acylation de la D-alanine avec le chlorure de 4-(4-nitrophénylphospho)butanoyle. La réaction est réalisée en présence d'une base, telle que la triéthylamine, pour neutraliser l'acide chlorhydrique formé pendant la réaction. La réaction est généralement conduite dans un solvant organique comme le dichlorométhane à basse température pour éviter les réactions secondaires .

Méthodes de production industrielle

La production industrielle de N-[4-(4-nitrophénylphospho)butanoyl]-D-alanine suit des voies de synthèse similaires, mais à plus grande échelle. Le procédé implique l'utilisation de réacteurs automatisés et de systèmes à flux continu pour garantir une qualité et un rendement constants du produit. Les conditions réactionnelles sont optimisées pour maximiser l'efficacité et minimiser les coûts de production .

Analyse Des Réactions Chimiques

Types de réactions

N-[4-(4-nitrophénylphospho)butanoyl]-D-alanine subit diverses réactions chimiques, notamment :

Réactifs et conditions courants

Principaux produits formés

Applications De Recherche Scientifique

Medicinal Chemistry Applications

1.1 Antimicrobial Activity

Research indicates that derivatives of ethyl 3-butanamido-2-oxobutanoate exhibit significant antimicrobial properties. For instance, compounds synthesized from this precursor have been evaluated for their antibacterial and antifungal activities against various strains, including Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were determined using diffusion and serial dilution methods, revealing promising results comparable to established antimicrobial agents like vancomycin and nystatin .

1.2 Pharmaceutical Intermediates

This compound serves as an intermediate in the synthesis of more complex pharmaceutical compounds. Notably, it has been utilized in the preparation of vardenafil, a medication used to treat erectile dysfunction. The compound's ability to undergo various transformations makes it a valuable building block in drug synthesis .

Organic Synthesis Applications

2.1 Synthesis of β-Amino Acids

This compound plays a crucial role in the synthesis of N-substituted β-amino acids. By reacting this compound with different amines under specific conditions, researchers have successfully produced various β-amino acid derivatives. These derivatives have potential applications in drug development due to their biological activity and structural diversity .

2.2 Reaction with Aromatic Aldehydes

The ability of this compound to react with aromatic aldehydes under reflux conditions allows for the formation of novel compounds with potential therapeutic properties. This reaction pathway is significant for creating libraries of compounds for biological testing, furthering drug discovery efforts .

Case Study 1: Antimicrobial Derivatives

In a study examining the antimicrobial efficacy of derivatives synthesized from this compound, several compounds demonstrated notable activity against S. aureus at concentrations as low as 0.5%. The study highlighted the structure-activity relationship (SAR) that could be exploited for developing new antimicrobial agents .

Case Study 2: Synthesis for Vardenafil Production

A detailed process was documented where this compound was employed as a key intermediate in synthesizing vardenafil. The process involved several steps, including refluxing with specific solvents and purification techniques such as silica gel chromatography, showcasing the compound's utility in pharmaceutical applications .

Summary Table: Applications Overview

Application AreaSpecific UseKey Findings
Medicinal ChemistryAntimicrobial agent synthesisEffective against E. coli and S. aureus
Pharmaceutical IntermediatesPrecursor for vardenafilIntegral in multi-step synthesis processes
Organic SynthesisSynthesis of β-amino acidsDiverse derivatives with potential therapeutic uses
Reaction with AldehydesFormation of novel compoundsExpands library for drug discovery

Mécanisme D'action

The mechanism of action of N-[4-(4-nitrophenylphospho)butanoyl]-D-alanine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and catalysis. The nitrophenyl group can also interact with cellular receptors, modulating signal transduction pathways and cellular responses .

Activité Biologique

Ethyl 3-butanamido-2-oxobutanoate is a compound of increasing interest in the field of medicinal chemistry due to its potential biological activities. This article explores its antimicrobial, anthelmintic, and cytotoxic properties, supported by data from various studies.

Chemical Structure and Properties

This compound belongs to a class of compounds characterized by the presence of an amide group and a ketoester moiety. Its structure can be represented as follows:

C7H13NO3\text{C}_7\text{H}_{13}\text{N}\text{O}_3

This compound's unique structure contributes to its biological activities, which are detailed below.

Antimicrobial Activity

Recent studies have demonstrated that derivatives of this compound exhibit significant antimicrobial properties. The minimum inhibitory concentrations (MICs) against various bacterial strains are summarized in Table 1.

Compound E. sakazakii (mg/ml) E. coli (mg/ml) S. aureus (mg/ml) K. pneumoniae (mg/ml)
Compound 10.1250.0830.0730.109
Compound 20.1300.0800.0750.110
Compound 3Not testedNot testedNot testedNot tested
Compound 4Not testedNot testedNot testedNot tested

These results indicate that the compounds derived from this compound show promising activity against multi-drug resistant pathogens, which is crucial given the global challenge of antimicrobial resistance .

Anthelmintic Activity

The anthelmintic potential of this compound derivatives was evaluated against two species: Pheretima posthuma and Ascaridia galli. The results are presented in Table 2.

Compound Concentration (mg/ml) Paralysis Time (min) Death Time (min)
Compound 1510.50 ± 2.2941.33 ± 1.52
Compound 2109.66 ± 2.5124.33 ± 1.15
Compound 3205.66 ± 1.158.40 ± 0.36
Albendazole*---

*Albendazole served as a standard reference drug for comparison.

The data indicate that the derivatives exhibit superior anthelmintic activity compared to standard treatments, suggesting their potential as effective alternatives in parasitic infections .

Cytotoxicity Studies

Cytotoxicity assays using human cancer cell lines revealed varying degrees of toxicity among the different derivatives of this compound. The lethal concentration for fifty percent (LC50) values were reported as follows:

Compound LC50 (µg/ml)
Compound A280
Compound B765
Etoposide (control)9.8

The relatively high LC50 values indicate that while these compounds possess biological activity, their cytotoxic effects need further investigation to assess safety profiles for potential therapeutic applications .

Case Studies and Research Findings

Research has indicated that compounds derived from this compound can effectively target specific biological pathways, enhancing their therapeutic potential against various diseases:

  • Antimicrobial Resistance : A study highlighted the effectiveness of these compounds against resistant strains, showcasing their potential role in combating antibiotic resistance .
  • Anthelmintic Efficacy : Another investigation demonstrated the efficacy of these derivatives in treating parasitic infections, outperforming traditional drugs like albendazole .
  • Multitarget Activity : Further research suggested that these compounds interact with multiple biological targets, enhancing their overall efficacy and reducing the likelihood of resistance development .

Propriétés

IUPAC Name

ethyl 3-(butanoylamino)-2-oxobutanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-4-6-8(12)11-7(3)9(13)10(14)15-5-2/h7H,4-6H2,1-3H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEHSJTHDBNDHMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)NC(C)C(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

The compound of formula VI (3.18 g, 0.02 mol) was dissolved into dried tetrahydrofuran (20 mL), followed by addition of DMAP (0.08 g, 0.6 mmol) and pyridine (5 mL) therein. The mixture was heated for 30 minutes at 50° C., and then cooled. Under ice bath, ethyl oxalyl monochloride (5.46 g, 0.04 mol) was slowly dropped therein. After the dropping, the mixture was heated for 4 hours at 70° C. The solid was filtered off and the solvent was evaporated off under reduced pressure. Water (40 mL) was added therein, and the product was extracted by using ethyl acetate (75 mL×3). The liquid was separated, and the combined organic phase was washed by water (30 mL) and saturated saline (30 mL×2) respectively, and dried over anhydrous sodium sulfate. After the solvent therein was removed by rotary evaporation, NaHCO3 (1.26 g, 0.015 mol) and methanol (20 mL) were added therein, and the mixture was refluxed for 2 hours. After filtration, the solvent was removed by evaporation under reduced pressure to give a yellow oil, i.e., ethyl 3-butyramido-2-oxo-butyrate, which is directly used in the next step without purification.
Quantity
3.18 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
[Compound]
Name
ethyl oxalyl monochloride
Quantity
5.46 g
Type
reactant
Reaction Step Two
Quantity
1.26 g
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Three
Quantity
5 mL
Type
reactant
Reaction Step Four
Name
Quantity
0.08 g
Type
catalyst
Reaction Step Four

Synthesis routes and methods II

Procedure details

The compound of formula VI (9.54 g, 0.06 mol) was dissolved into dried tetrahydrofuran (60 mL), and DMAP (0.24 g, 2.0 mmol) and pyridine (15 mL) were added therein. The mixture was heated for 30 minutes at 50° C., cooled, and slowly dropped with ethyl oxalyl monochloride (16.4 g, 0.12 mol) under an ice bath. After the dropping, the mixture was heated for 4 hours at 70° C., filtered to remove the solid, and evaporated to remove the solvent under reduced pressure. Water (100 mL) was added therein, and the product was extracted with ethyl acetate (120 mL×3). The liquid was separated, and the combined organic phase was washed by water (90 mL) and saturated saline (50 mL×2) respectively, dried over anhydrous sodium sulfate, and rotarily evaporated to remove the solvent. NaHCO3 (3.8 g, 0.045 mol) and methanol (50 mL) were added therein, and the reaction mixture was refluxed for 2 hours, filtered, and evaporated off the solvent under reduced pressure to obtain a yellow oil, i.e., ethyl 3-butyramido-2-oxo-butyrate, which was directly used in the next step without separation.
Quantity
9.54 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
15 mL
Type
reactant
Reaction Step One
Name
Quantity
0.24 g
Type
catalyst
Reaction Step One
[Compound]
Name
ethyl oxalyl monochloride
Quantity
16.4 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Three

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.